molecular formula C16H18O6 B1337536 Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone CAS No. 122640-83-9

Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone

Cat. No.: B1337536
CAS No.: 122640-83-9
M. Wt: 306.31 g/mol
InChI Key: SNHKMHUMILUWSJ-UHFFFAOYSA-N
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Description

Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone is a useful research compound. Its molecular formula is C16H18O6 and its molecular weight is 306.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Aromatic Ring Synthesis

    A study by Solladié et al. (1995) demonstrates the synthesis of substituted dihydrobenzofurans through a 1,3-Michael-Claisen reaction, showcasing a method for the formation of complex aromatic structures which may be related to the synthesis of compounds like Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone (Solladié, Dominique Boeffel, & Maignan, 1995).

  • Efficient Synthesis of Related Compounds

    Li et al. (2009) discuss a green and efficient synthesis method for aryl-tetrahydrodibenzo[b,i]xanthene derivatives, indicating advancements in synthesizing complex organic compounds that might share similarities with this compound (Li, Baixiang Du, Xiao-Ping Xu, D. Shi, & S. Ji, 2009).

Potential Applications

  • Novel Macrocycle Synthesis

    Research by Podda et al. (1984) describes the preparation of new macrocycles containing the diglycolyl moiety, which might have implications in creating frameworks for compounds like this compound (Podda, Anchisi, Corda, Fadda, & Maccioni, 1984).

  • Unanticipated Formation of Novel Compounds

    Breton and Martin (2018) discuss the unexpected formation of novel heterocyclic compounds during experimental procedures, highlighting the potential for discovering new properties and applications of compounds like this compound (Breton & Martin, 2018).

  • Synthesis of Fused N-Heterocyclic Derivatives

    ]-1,1',3,3'-tetraone. Such methodologies expand the possibilities in the synthesis of heterocyclic compounds (Madhubabu, Shankar, G. R. Reddy, Rao, M. V. Rao, & Akula, 2016).

Structural and Spectroscopic Analysis

Safety and Hazards

Dodecahydro-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302 . The precautionary statements are P280, P305, P338, and P351 .

Properties

IUPAC Name

5-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-2-benzofuran-5-yl)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O6/c17-13-9-3-1-7(5-11(9)15(19)21-13)8-2-4-10-12(6-8)16(20)22-14(10)18/h7-12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHKMHUMILUWSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1C3CCC4C(C3)C(=O)OC4=O)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122640-83-9
Record name Dicyclohexyl-3,4,3',4'-tetracarboxylic Dianhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone
Reactant of Route 2
Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone
Reactant of Route 3
Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone
Reactant of Route 4
Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone
Reactant of Route 5
Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone
Reactant of Route 6
Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone
Customer
Q & A

Q1: What impact does the use of Dodecanedioic anhydride have on the properties of the resulting polyimide films?

A1: While not explicitly used in the research papers provided, Dodecanedioic anhydride, as an aliphatic dianhydride monomer, can be utilized to introduce flexibility into the polyimide backbone. This is in contrast to aromatic dianhydrides, which generally lead to more rigid structures. [, ] This increased flexibility can be advantageous for applications requiring improved toughness, processability, or solubility in common solvents.

Q2: How does the structure of Dodecanedioic anhydride compare to other dianhydrides used in the research, and what implications might these structural differences have on the final polyimide properties?

A2: Dodecanedioic anhydride possesses a linear, aliphatic structure, unlike some of the dianhydrides mentioned in the research papers, such as pyromellitic dianhydride or benzophenonetetracarboxylic dianhydride, which have aromatic rings. [] This structural difference directly influences the flexibility and conformation of the resulting polyimide chains. Polyimides synthesized with Dodecanedioic anhydride are expected to exhibit lower glass transition temperatures (Tg) and potentially different solubility profiles compared to their aromatic counterparts due to the flexible aliphatic segment.

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